molecular formula C21H19N3O B6121610 2-[(1E)-2-(1-Ethyl-2-methyl-1H-indol-3-YL)ethenyl]-3,4-dihydroquinazolin-4-one

2-[(1E)-2-(1-Ethyl-2-methyl-1H-indol-3-YL)ethenyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B6121610
M. Wt: 329.4 g/mol
InChI Key: XQOXUAAIKKLRPD-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1E)-2-(1-Ethyl-2-methyl-1H-indol-3-YL)ethenyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that features both indole and quinazolinone moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . Quinazolinones are also important in medicinal chemistry due to their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(1-Ethyl-2-methyl-1H-indol-3-YL)ethenyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 1-ethyl-2-methyl-1H-indole-3-carbaldehyde with 2-aminobenzamide under acidic conditions to form the quinazolinone ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(1-Ethyl-2-methyl-1H-indol-3-YL)ethenyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include substituted indole derivatives, dihydroquinazolinone derivatives, and various functionalized quinazolinones. These products can have significant biological activities and are often explored for their potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(1-Ethyl-2-methyl-1H-indol-3-YL)ethenyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activities. The quinazolinone ring can interact with DNA and proteins, leading to changes in cellular processes. These interactions result in the compound’s diverse biological activities, including its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(1-Ethyl-2-methyl-1H-indol-3-YL)ethenyl]-3,4-dihydroquinazolin-4-one is unique due to its combined indole and quinazolinone moieties, which confer a wide range of biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-[(E)-2-(1-ethyl-2-methylindol-3-yl)ethenyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-3-24-14(2)15(16-8-5-7-11-19(16)24)12-13-20-22-18-10-6-4-9-17(18)21(25)23-20/h4-13H,3H2,1-2H3,(H,22,23,25)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOXUAAIKKLRPD-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C2=CC=CC=C21)/C=C/C3=NC4=CC=CC=C4C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.